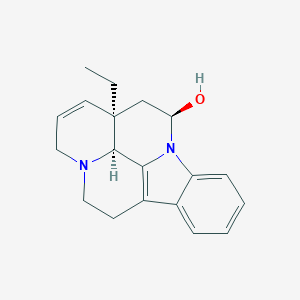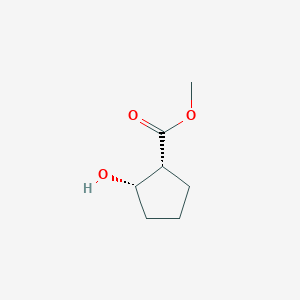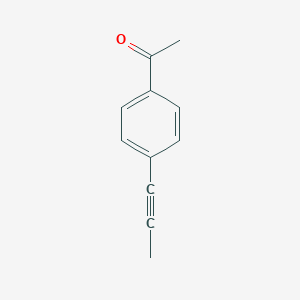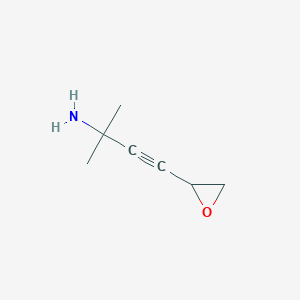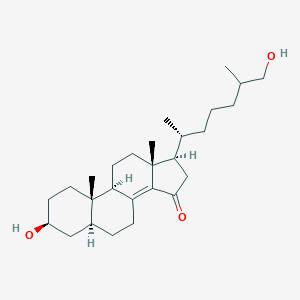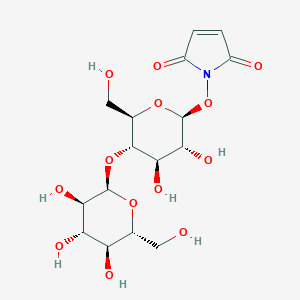
Maltose-maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maltose-maleimide is a synthetic compound that has gained popularity in the field of scientific research due to its unique chemical properties. It is a derivative of maltose, a disaccharide consisting of two glucose molecules, and maleimide, a reactive group that can form covalent bonds with thiol groups. Maltose-maleimide has been used for a variety of applications, including protein labeling, immobilization, and purification.
Wirkmechanismus
Maltose-maleimide acts through thiol-maleimide chemistry, which involves the formation of a covalent bond between the maleimide group and the thiol group of cysteine residues in proteins. This results in the specific labeling or immobilization of the protein. The reaction is pH-dependent, with optimal conditions at pH 6.5-7.5. The maleimide group is highly reactive towards thiols, but it can also react with other nucleophiles, such as amines or hydroxyl groups, under certain conditions.
Biochemische Und Physiologische Effekte
Maltose-maleimide is a non-toxic compound that does not affect the biochemical or physiological properties of proteins. However, the labeling or immobilization of proteins with maltose-maleimide may affect their activity or stability, depending on the site of modification and the nature of the attached molecule. For example, the conjugation of a bulky fluorescent dye may interfere with the protein's function, while the attachment of a small molecule may have minimal effects.
Vorteile Und Einschränkungen Für Laborexperimente
Maltose-maleimide has several advantages for lab experiments, including its specificity, versatility, and ease of use. It allows for site-specific labeling or immobilization of proteins, which can improve the accuracy and reproducibility of experiments. It can be used for a variety of applications, including protein purification, drug delivery, and imaging. Maltose-maleimide is also stable and soluble in water, making it easy to handle and store. However, maltose-maleimide has some limitations, such as the potential for non-specific reactions with other nucleophiles, the limited availability of cysteine residues in some proteins, and the potential for interference with protein function or stability.
Zukünftige Richtungen
Maltose-maleimide has great potential for future research in various fields. One possible direction is the development of new conjugation strategies that can improve the specificity and efficiency of protein labeling or immobilization. Another direction is the application of maltose-maleimide for the preparation of nanoparticles with specific targeting or imaging properties. Additionally, maltose-maleimide can be used for the study of protein-protein interactions or the identification of new drug targets. Overall, the versatility and specificity of maltose-maleimide make it a valuable tool for scientific research.
Synthesemethoden
Maltose-maleimide can be synthesized through a two-step process. First, maltose is modified with a linker molecule, such as succinic anhydride or adipic acid, to introduce carboxylic acid groups. Next, the maleimide group is attached to the carboxylic acid groups through an amide bond using a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is a white powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Maltose-maleimide has been used for a variety of scientific research applications, including protein labeling, immobilization, and purification. It can be conjugated to proteins through thiol-maleimide chemistry, which involves the formation of a covalent bond between the maleimide group and the thiol group of cysteine residues in the protein. This allows for site-specific labeling of proteins with fluorescent dyes, biotin, or other molecules. Maltose-maleimide can also be used for protein immobilization on solid supports, such as agarose beads or magnetic nanoparticles, for purification or affinity chromatography. Additionally, maltose-maleimide can be used for the preparation of maltose-coated nanoparticles for drug delivery.
Eigenschaften
CAS-Nummer |
122018-89-7 |
|---|---|
Produktname |
Maltose-maleimide |
Molekularformel |
C16H23NO13 |
Molekulargewicht |
437.35 g/mol |
IUPAC-Name |
1-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypyrrole-2,5-dione |
InChI |
InChI=1S/C16H23NO13/c18-3-5-9(22)10(23)12(25)15(27-5)29-14-6(4-19)28-16(13(26)11(14)24)30-17-7(20)1-2-8(17)21/h1-2,5-6,9-16,18-19,22-26H,3-4H2/t5-,6-,9-,10+,11-,12-,13-,14-,15-,16+/m1/s1 |
InChI-Schlüssel |
DLQYHMAWCJLUJE-DLZQOPQVSA-N |
Isomerische SMILES |
C1=CC(=O)N(C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES |
C1=CC(=O)N(C1=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=O)N(C1=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Andere CAS-Nummern |
122018-89-7 |
Synonyme |
maltose-maleimide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)
